5-phenethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Phenethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Mechanism of Action
Target of Action
It is known that this compound exhibits antioxidant properties , suggesting that it may interact with reactive oxygen species (ROS) or other oxidative stress-related targets within the cell.
Mode of Action
The mode of action of 5-phenethyl-4H-1,2,4-triazole-3-thiol is primarily through its antioxidant activity It is suggested that this compound may neutralize ROS, thereby preventing oxidative damage to cellular components
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antioxidant activity. By neutralizing ROS, this compound could potentially prevent oxidative damage to cellular components, thereby preserving cell integrity and function . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of isothiocyanates with hydrazides, followed by cyclization. Another common method is the reaction of 1,3,4-oxadiazoles with hydrazine . The reaction conditions often include refluxing in the presence of hydrazine hydrate and absolute ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Phenethyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Phenethyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antifungal and antibacterial properties.
Industry: It is used in the formulation of corrosion inhibitors for metals and alloys.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-Phenyl-1H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-phenethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-Phenethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This substitution enhances its potential as a corrosion inhibitor and antimicrobial agent .
Properties
IUPAC Name |
5-(2-phenylethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c14-10-11-9(12-13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBNOLRAIDFBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=S)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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